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Compound of Interest

Compound Name:
4-Desmethoxy-4-chloro

Omeprazole

CAS No.: 863029-89-4

Cat. No.: B194810

Get Quote

Executive Summary
Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC)

protocol for the specific quantification of Omeprazole Impurity H (EP nomenclature), chemically

identified as 4-Desmethoxy-4-chloro Omeprazole.

Significance: Omeprazole Impurity H is a critical process-related impurity arising from the

synthesis of the pyridine intermediate. Unlike oxidative degradants (like Impurity D or E),

Impurity H is introduced during the nucleophilic substitution steps of the active pharmaceutical

ingredient (API) manufacturing. Due to the presence of the chlorine atom, its lipophilicity and

potential toxicological profile differ from the parent molecule, necessitating strict control under

ICH Q3A(R2) guidelines.

Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Basis & Causality[1]
Identity of the Analyte[1][2][3]
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Common Name: Omeprazole Impurity H (EP)[1][2][3][4][5][6]

Chemical Name: 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-

benzimidazole.[2][6]

CAS Number: 863029-89-4[1][2][3][4][5][6]

Molecular Formula: C₁₆H₁₆ClN₃O₂S[2][5][6]

Molecular Weight: 349.84 g/mol [2][4][5]

Structural Divergence & Separation Logic
The separation of Impurity H from Omeprazole relies on the difference in lipophilicity induced

by the substituent at the 4-position of the pyridine ring.

Omeprazole: Contains an electron-donating Methoxy (-OCH₃) group.

Impurity H: Contains an electron-withdrawing Chloro (-Cl) group.

Chromatographic Implication: The Chloro-substituent significantly increases the hydrophobicity

of the molecule compared to the Methoxy-analog. Consequently, in Reversed-Phase

chromatography (RP-HPLC), Impurity H will exhibit a longer retention time (higher k') than

Omeprazole. The method utilizes a C8 stationary phase at pH 7.6 to maximize the hydrophobic

selectivity while ensuring the benzimidazole moiety remains partially non-ionized, improving

peak shape.

Impurity Origin Pathway
Impurity H is a "Process-Related Impurity."[7] It typically originates from the incomplete

methoxylation of the 4-nitro or 4-chloro pyridine precursor, or a side reaction during the

chlorination of the hydroxymethyl pyridine intermediate.
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Figure 1: Synthetic origin of Impurity H showing the divergence at the pyridine intermediate

stage.

Experimental Protocol
Reagents and Equipment

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump,

DAD/VWD).

Column: Waters Symmetry C8, 5 µm, 4.6 × 150 mm (or equivalent L7 USP packing). Note:

C8 is preferred over C18 to reduce the excessive retention of the highly lipophilic Impurity H.

Reagents:

Disodium hydrogen phosphate (Na₂HPO₄), AR Grade.

Phosphoric Acid (H₃PO₄), 85%, HPLC Grade.

Acetonitrile (ACN), HPLC Gradient Grade.

Milli-Q Water (TOC < 5 ppb).

Chromatographic Conditions (EP Aligned)
This method is adapted from the European Pharmacopoeia (EP) monograph for Omeprazole,

optimized for the resolution of late-eluting impurities.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b194810/docs?utm_src=pdf-body-img#application-note-hplc-quantification-of-omeprazole-impurity-h-4-chloro-omeprazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting Rationale

Mode Isocratic
Ensures stable baseline for

low-level impurity detection.

Mobile Phase
Phosphate Buffer pH 7.6 : ACN

(73 : 27 v/v)

pH 7.6 is critical for the stability

of Omeprazole (acid-labile).

27% ACN provides adequate

elution strength for Impurity H.

Flow Rate 1.0 mL/min

Standard flow for 4.6mm ID

columns to maintain theoretical

plates.

Column Temp 25°C (Ambient)

Higher temperatures may

degrade Omeprazole on-

column.

Detection UV @ 280 nm

Isosbestic point region;

maximizes sensitivity for the

benzimidazole chromophore.

Injection Vol 20 µL

High volume to meet LOQ

requirements for trace

impurities (0.15% limit).

Run Time ~ 45 minutes
Impurity H is late-eluting (RRT

~ 2.0 - 3.0).

Preparation of Solutions
Buffer Solution (pH 7.6):

Dissolve 1.4 g of Disodium hydrogen phosphate (Na₂HPO₄) in 1000 mL of Milli-Q water.

Adjust pH to 7.6 ± 0.05 using dilute Phosphoric Acid.

Filter through a 0.45 µm Nylon membrane filter.

Mobile Phase:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix 730 mL of Buffer Solution with 270 mL of Acetonitrile. Degas by sonication for 10 minutes.

Standard Stock Solution (Impurity H):
Weigh accurately 5.0 mg of Omeprazole Impurity H Reference Standard.

Transfer to a 100 mL volumetric flask.

Dissolve in 20 mL Acetonitrile (sonicate if necessary).

Dilute to volume with Mobile Phase. (Conc: 50 µg/mL).

Sample Solution:
Weigh 20.0 mg of Omeprazole API or crushed tablet powder equivalent.

Transfer to a 10 mL volumetric flask.

Add 2 mL Acetonitrile to dissolve.

Add 5 mL Buffer (pH 9.0 or Mobile Phase) immediately to stabilize.

Dilute to volume with Mobile Phase. (Conc: 2000 µg/mL).

Critical Note: Prepare fresh. Omeprazole degrades rapidly in acidic or neutral aqueous

solutions if not buffered immediately.

Analytical Workflow & System Suitability
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Figure 2: Step-by-step analytical workflow ensuring sample stability and accurate detection.[8]
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System Suitability Criteria (SST)
Before analyzing samples, inject the Standard Solution (6 replicates) and verify:

Parameter Acceptance Criteria

Retention Time (Impurity H) ± 5% of established RT (Typically ~15-20 min)

Tailing Factor NMT 1.5

Theoretical Plates NLT 3000

% RSD (Area) NMT 2.0%

Resolution (Rs) > 2.0 between Omeprazole and nearest peak

Method Validation Summary
The following data represents typical validation performance characteristics for this method

structure.

Linearity & Range
Range: LOQ to 150% of the specification limit (0.15%).

Regression:

Correlation Coefficient (

): > 0.999

Sensitivity[10]
Limit of Detection (LOD): ~ 0.03 µg/mL (S/N ratio 3:1)

Limit of Quantification (LOQ): ~ 0.10 µg/mL (S/N ratio 10:1)

Specificity (Relative Retention Times)
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Peak Name Approx. RRT (vs Omeprazole)

Omeprazole 1.00

Impurity D (Sulfone) ~ 0.85

Impurity E (N-Oxide) ~ 1.30

Impurity H (Chloro) ~ 2.10 - 2.50

Note: Impurity H elutes significantly later due to the chloro-substitution.

Troubleshooting & Causality Analysis
Issue Probable Cause Corrective Action

Peak Splitting (Omeprazole)
Sample solvent mismatch or

pH instability.

Ensure sample is dissolved in

ACN first, then immediately

buffered. Do not use pure

water.

Drifting Retention Times pH fluctuation in mobile phase.

Phosphate buffer is sensitive

to temperature. Ensure pH is

adjusted at 25°C.

Impurity H Not Detected Run time too short.

Extend run time to 2.5x the

retention time of Omeprazole.

Impurity H is strongly retained.

[2]

High Backpressure Buffer precipitation in ACN.

Ensure proper mixing order:

Add ACN to Buffer, not Buffer

to ACN. Filter before use.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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